7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one
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Overview
Description
3-Hydroxy Flubromazepam is a derivative of the benzodiazepine class of compounds. Benzodiazepines are known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. 3-Hydroxy Flubromazepam is a metabolite of Flubromazepam, which was first synthesized in the 1960s but gained attention in the 2010s as a designer drug .
Preparation Methods
The synthesis of 3-Hydroxy Flubromazepam involves the hydroxylation of Flubromazepam. This reaction is typically catalyzed by cytochrome P450 enzymes, particularly CYP3A4 . The industrial production methods for such compounds often involve multi-step synthesis processes, including the preparation of the parent compound (Flubromazepam) followed by its hydroxylation under controlled conditions .
Chemical Reactions Analysis
3-Hydroxy Flubromazepam undergoes several types of chemical reactions:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or carboxylic acids.
Reduction: The compound can be reduced back to Flubromazepam.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Hydroxy Flubromazepam has several applications in scientific research:
Chemistry: It is used to study the metabolic pathways of benzodiazepines and their derivatives.
Biology: Researchers use it to understand the interaction of benzodiazepines with biological systems, particularly the central nervous system.
Medicine: It is studied for its potential therapeutic effects and its role in the metabolism of other benzodiazepines.
Industry: The compound is used in the development of new pharmaceuticals and in forensic toxicology to detect benzodiazepine use
Mechanism of Action
3-Hydroxy Flubromazepam exerts its effects by binding to the gamma-aminobutyric acid (GABA) subtype A receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The compound’s interaction with these receptors is similar to that of other benzodiazepines, but its unique structure may result in different binding affinities and pharmacokinetics .
Comparison with Similar Compounds
3-Hydroxy Flubromazepam is similar to other benzodiazepines such as Phenazepam, Clonazolam, and Flubromazolam. it is unique due to its specific hydroxylation at the 3-position, which can affect its metabolic stability and activity . Other similar compounds include:
Phenazepam: A long-acting benzodiazepine with similar sedative effects.
Clonazolam: Known for its high potency and rapid onset of action.
Flubromazolam: Another potent benzodiazepine with a similar structure but different pharmacokinetics.
Properties
Molecular Formula |
C15H10BrFN2O2 |
---|---|
Molecular Weight |
349.15 g/mol |
IUPAC Name |
7-bromo-5-(2-fluorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10BrFN2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20) |
InChI Key |
LAAYFWALJDHMAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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